1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
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Overview
Description
3-phenyl-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 3-phenyl-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the oxadiazole and phenyl groups. Common reagents used in these reactions include sulfur-containing compounds, nitrogen sources, and various organic solvents. Industrial production methods would likely involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound. Common reagents for these reactions include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-phenyl-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core may interact with enzymes or receptors, leading to a biological response. The oxadiazole moiety can also play a role in the compound’s activity by participating in hydrogen bonding or other interactions with biological molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidine derivatives and oxadiazole-containing molecules. These compounds may share some structural features but differ in their specific functional groups and overall activity. The uniqueness of 3-phenyl-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.
References
Properties
Molecular Formula |
C24H20N4O4S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-phenyl-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20N4O4S/c1-15(2)31-18-10-8-16(9-11-18)22-25-20(32-26-22)14-27-19-12-13-33-21(19)23(29)28(24(27)30)17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3 |
InChI Key |
WAFZHISQMLXDQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)SC=C4 |
Origin of Product |
United States |
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